
5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones, which are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. This compound features a thiazole ring, a hexyl group, and an oxazolidinone core, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the cyclization of thioamides with α-haloketones under acidic conditions. The hexyl group can be introduced through a nucleophilic substitution reaction, and the oxazolidinone core can be formed by cyclization of the corresponding amino alcohol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The biological activities of this compound include antimicrobial, antifungal, and anti-inflammatory properties. It has been studied for its potential use in treating infections and inflammatory diseases.
Medicine: In medicine, this compound has shown promise as an antibacterial agent, particularly against drug-resistant bacteria. Its unique structure allows it to target bacterial cell walls and inhibit their growth.
Industry: In the materials science industry, this compound can be used in the development of new polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism by which 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one exerts its effects involves the interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, disrupting their normal function. The exact pathways involved depend on the specific biological activity being studied, but common targets include bacterial cell wall synthesis enzymes and inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Oxazolidinone derivatives: These compounds have the oxazolidinone core and are used in similar applications.
Hexyl-substituted compounds: These compounds contain a hexyl group and are used in various chemical syntheses.
Uniqueness: 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one stands out due to its combination of the thiazole ring, hexyl group, and oxazolidinone core. This unique structure allows it to exhibit a wide range of biological activities and makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C12H18N2O2S |
|---|---|
Molekulargewicht |
254.35 g/mol |
IUPAC-Name |
5-hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H18N2O2S/c1-2-3-4-5-6-10-7-14(12(15)16-10)11-8-17-9-13-11/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
LKYSNTSBOADUCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CN(C(=O)O1)C2=CSC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


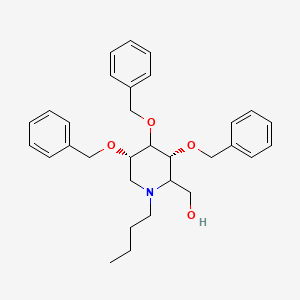
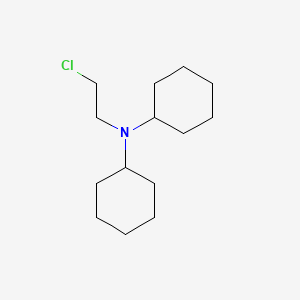
![Tert-butyl 5-(cyclopropylmethyl)-6-oxo-1,3,3a,4,7,7a-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15355664.png)
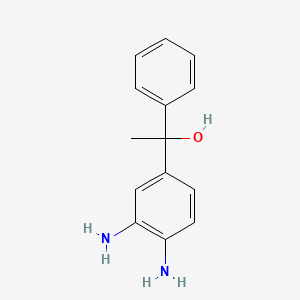
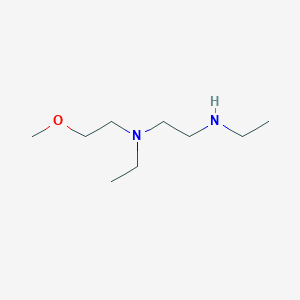
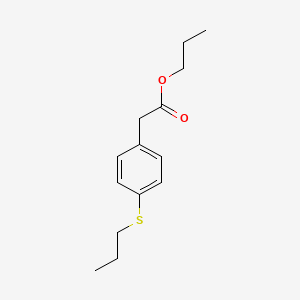

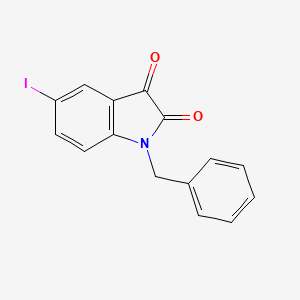
![Methyl 2-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B15355714.png)
![5-[(4-Ethylphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B15355736.png)

![4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B15355747.png)
![4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine](/img/structure/B15355748.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole](/img/structure/B15355750.png)
